Rel-ethyl (1S,2S,3S,4R)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate
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Overview
Description
Rel-ethyl (1S,2S,3S,4R)-3-aminobicyclo[222]oct-5-ene-2-carboxylate is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-ethyl (1S,2S,3S,4R)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of Functional Groups:
Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Rel-ethyl (1S,2S,3S,4R)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The amino and carboxylate groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines.
Scientific Research Applications
Rel-ethyl (1S,2S,3S,4R)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Rel-ethyl (1S,2S,3S,4R)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Rel-ethyl (1S,2S,3S,4R)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate can be compared with other similar compounds to highlight its uniqueness:
Bicyclo[2.2.1]heptane Derivatives: These compounds share a similar bicyclic structure but differ in functional groups and stereochemistry.
Quinuclidine Derivatives: These compounds have a similar bicyclic core but differ in the arrangement of nitrogen atoms and functional groups.
The unique combination of functional groups and stereochemistry in this compound sets it apart from these similar compounds, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H17NO2 |
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Molecular Weight |
195.26 g/mol |
IUPAC Name |
ethyl (1S,2S,3S,4R)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate |
InChI |
InChI=1S/C11H17NO2/c1-2-14-11(13)9-7-3-5-8(6-4-7)10(9)12/h3,5,7-10H,2,4,6,12H2,1H3/t7-,8+,9+,10+/m1/s1 |
InChI Key |
VMXYNAWGYXCEFT-KATARQTJSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@H]2CC[C@@H]([C@@H]1N)C=C2 |
Canonical SMILES |
CCOC(=O)C1C2CCC(C1N)C=C2 |
Origin of Product |
United States |
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